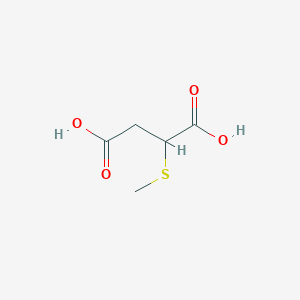
2-(Methylthio)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTANEDIOIC ACID,2-(METHYLTHIO)-, also known as 2-(Methylthio)succinic acid, is a derivative of succinic acid. This compound is characterized by the presence of a methylthio group attached to the second carbon of the butanedioic acid backbone. It is a colorless crystalline solid that is soluble in water and has a sour taste.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTANEDIOIC ACID,2-(METHYLTHIO)- can be achieved through various methods. One common approach involves the reaction of succinic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C and a pH of 7-8 to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, BUTANEDIOIC ACID,2-(METHYLTHIO)- can be produced through the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of methylthiol. This process is carried out in a high-pressure reactor at elevated temperatures (150-200°C) and pressures (10-20 atm). The use of a palladium or platinum catalyst enhances the efficiency of the reaction, leading to higher yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
BUTANEDIOIC ACID,2-(METHYLTHIO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BUTANEDIOIC ACID,2-(METHYLTHIO)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of BUTANEDIOIC ACID,2-(METHYLTHIO)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the Krebs cycle, contributing to energy production. The methylthio group may also interact with cellular receptors and signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: The parent compound of BUTANEDIOIC ACID,2-(METHYLTHIO)-, lacking the methylthio group.
Maleic Acid: An isomer of succinic acid with a double bond between the second and third carbon atoms.
Fumaric Acid: Another isomer of succinic acid, differing in the configuration of the double bond.
Uniqueness
BUTANEDIOIC ACID,2-(METHYLTHIO)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its parent compound, succinic acid. This functional group enhances its potential for various chemical transformations and applications in research and industry.
Properties
CAS No. |
22119-05-7 |
|---|---|
Molecular Formula |
C5H8O4S |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-methylsulfanylbutanedioic acid |
InChI |
InChI=1S/C5H8O4S/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9) |
InChI Key |
RZBUKFQTUZLROF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


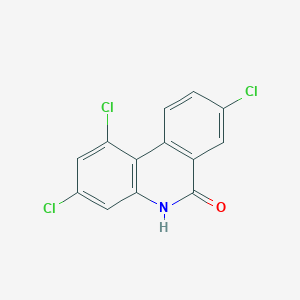
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
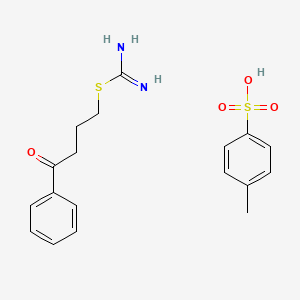
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
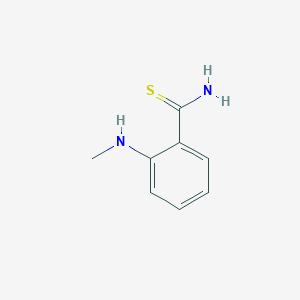
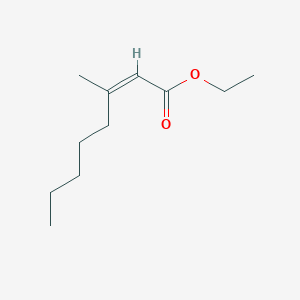
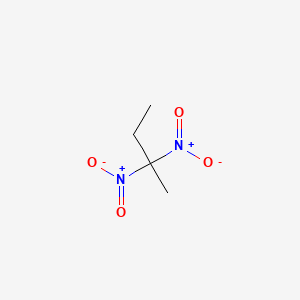
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
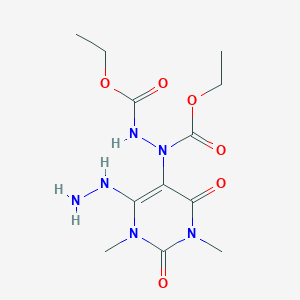
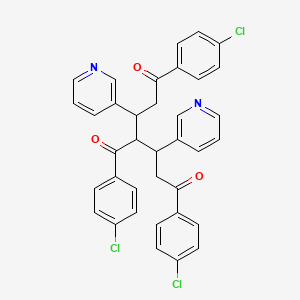
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)

